4-[2-(Trifluoromethyl)phenoxymethyl]piperidine
Description
Properties
CAS No. |
754183-77-2 |
|---|---|
Molecular Formula |
C13H16F3NO |
Molecular Weight |
259.27 g/mol |
IUPAC Name |
4-[[2-(trifluoromethyl)phenoxy]methyl]piperidine |
InChI |
InChI=1S/C13H16F3NO/c14-13(15,16)11-3-1-2-4-12(11)18-9-10-5-7-17-8-6-10/h1-4,10,17H,5-9H2 |
InChI Key |
QVAHSKGQTQYTLR-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1COC2=CC=CC=C2C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(Trifluoromethyl)phenoxymethyl]piperidine typically involves the reaction of 2-(trifluoromethyl)phenol with piperidine in the presence of a suitable base. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-[2-(Trifluoromethyl)phenoxymethyl]piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Various nucleophiles, suitable solvents
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
4-[2-(Trifluoromethyl)phenoxymethyl]piperidine has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[2-(Trifluoromethyl)phenoxymethyl]piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity towards these targets, leading to its desired effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Substitution Patterns and Pharmacological Relevance
The trifluoromethyl group and piperidine/phenoxymethyl backbone are critical for biological activity. Below is a comparative analysis of key analogs:
Structural and Functional Divergences
- Position of Trifluoromethyl Group : Ortho-substituted analogs (e.g., target compound) exhibit distinct steric and electronic effects compared to para-substituted derivatives (e.g., UDO). The ortho-CF₃ group enhances metabolic stability but may reduce receptor binding affinity in certain contexts .
- Heterocyclic Modifications: Replacing the phenoxymethyl group with indazole (compound 11 in ) increases molecular weight but improves selectivity for retinol-binding protein inhibition .
- Piperidine vs. Piperazine: Piperazine-based derivatives (e.g., UDO) show broader enzymatic inhibition (e.g., CYP51), while piperidine derivatives are optimized for receptor antagonism (e.g., κ-opioid or retinol-binding protein) .
Key Research Findings
- Retinol-Binding Protein Antagonism: The phenoxymethyl-piperidine scaffold (e.g., compound 72) demonstrates nanomolar potency in displacing retinol, with modifications like methoxy or methyl groups (compounds 74–75) fine-tuning pharmacokinetics .
- Opioid Selectivity : Piperidine derivatives with 4-CF₃-phenylacetyl groups exhibit exceptional κ-opioid receptor selectivity (Ki <1 nM), highlighting the scaffold’s versatility .
Biological Activity
4-[2-(Trifluoromethyl)phenoxymethyl]piperidine is a synthetic compound characterized by its unique molecular structure, which includes a piperidine ring with a trifluoromethyl-substituted phenoxymethyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a pharmacological agent.
- Molecular Formula : C₁₃H₁₅F₄NO
- Molecular Weight : Approximately 277.26 g/mol
- Functional Groups : Piperidine ring, trifluoromethyl group, and phenoxymethyl group.
The presence of fluorinated groups is known to enhance biological activity and lipophilicity, which are critical for drug design and efficacy.
Preliminary studies suggest that this compound may act as a norepinephrine reuptake inhibitor. This mechanism is particularly relevant for treating conditions such as depression and attention deficit hyperactivity disorder (ADHD). The trifluoromethyl group enhances the compound's electronic properties, potentially increasing its reactivity and binding affinity to biological targets.
Biological Activity Overview
The biological activity of this compound can be summarized as follows:
| Activity Type | Description |
|---|---|
| Norepinephrine Reuptake Inhibition | Potential therapeutic application in mood disorders and ADHD. |
| Metabolic Stability | Enhanced by fluorination, leading to improved bioavailability and reduced metabolic degradation. |
| Binding Affinity | Interaction studies indicate significant binding to neurotransmitter transporters. |
Case Studies and Research Findings
-
Antidepressant Potential :
- A study highlighted the efficacy of fluorinated compounds in enhancing norepinephrine levels in synaptic clefts, suggesting that this compound could be effective in treating depressive disorders.
-
Neurotransmitter Interaction :
- Research indicates that compounds similar to this compound exhibit high binding affinities for norepinephrine transporters, which could lead to increased neurotransmitter availability in the brain.
-
Comparative Studies :
- A comparative analysis with structurally similar compounds revealed that those with fewer fluorine substitutions showed significantly lower biological activity, underscoring the importance of the trifluoromethyl group in enhancing efficacy.
Tables of Comparative Compounds
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| This compound | C₁₃H₁₅F₄NO | High binding affinity for norepinephrine transporters. |
| 3-(4-Fluoro-2-trifluoromethyl-phenoxymethyl)-piperidine | C₁₃H₁₅F₄NO | Similar structure but different positioning of substituents. |
| 4-[2-(2-fluorophenoxymethyl)phenyl]piperidine | C₁₃H₁₅F₂N | Contains fewer fluorine atoms, affecting biological activity. |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-[2-(Trifluoromethyl)phenoxymethyl]piperidine, and how do reaction conditions influence yield and purity?
- Methodology : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) can link the trifluoromethylphenyl group to the piperidine scaffold . Solvent choice (e.g., DMF for polar aprotic conditions) and temperature (60–100°C) are critical for minimizing side products like dehalogenated intermediates. Purification via column chromatography or recrystallization improves purity, with yields ranging from 60–85% depending on substituent steric effects .
Q. How can structural characterization techniques distinguish this compound from its analogs?
- Methodology : Use a combination of:
- NMR : NMR identifies trifluoromethyl group environments (δ ~ -60 to -70 ppm) .
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H] at m/z 290.12 for CHFNO).
- X-ray Crystallography : Resolves spatial arrangement of the phenoxymethyl and piperidine moieties, critical for differentiating regioisomers .
Q. What are the solubility and stability profiles of this compound under varying pH and solvent conditions?
- Methodology : Perform solubility assays in DMSO, ethanol, and aqueous buffers (pH 2–10). Stability is assessed via accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. The trifluoromethyl group enhances lipophilicity (logP ~2.5), favoring solubility in organic solvents, while hydrochloride salts improve aqueous stability .
Advanced Research Questions
Q. How do substituent modifications on the phenoxymethyl or piperidine ring affect biological activity in target validation studies?
- Methodology :
- Structure-Activity Relationship (SAR) : Synthesize analogs with nitro, fluoro, or methyl groups at the phenyl ring. Test binding affinity (e.g., IC via radioligand assays) to receptors like serotonin or dopamine transporters. For example, nitro groups at the para-position reduce activity due to steric hindrance, while fluoro substituents enhance metabolic stability .
- Computational Docking : Use Schrödinger Suite or AutoDock to model interactions with binding pockets, focusing on π-π stacking (phenyl ring) and hydrogen bonding (piperidine nitrogen) .
Q. What strategies resolve contradictions in reported biological data for this compound (e.g., conflicting IC values across studies)?
- Methodology :
- Assay Standardization : Validate protocols using positive controls (e.g., known inhibitors) and replicate conditions (buffer pH, temperature).
- Meta-Analysis : Compare data from PubChem BioAssay (AID 1259401) and independent studies, adjusting for variables like cell line (HEK293 vs. CHO) or compound purity (≥95% by HPLC) .
Q. How can computational modeling predict metabolic pathways and potential toxicity?
- Methodology :
- ADMET Prediction : Use SwissADME or ADMETlab to identify cytochrome P450 (CYP3A4/2D6) oxidation sites, particularly at the benzylic position of the piperidine ring.
- Toxicity Profiling : Apply ProTox-II to predict hepatotoxicity (alert: trifluoromethyl group may generate reactive metabolites like trifluoroacetyl chloride) .
Methodological Notes
- Avoid Commercial Sources : Reliable data should be sourced from peer-reviewed journals (e.g., J. Med. Chem.) or PubChem, excluding vendor-specific platforms like BenchChem .
- Experimental Design : For reproducibility, document reaction conditions (e.g., inert atmosphere for moisture-sensitive steps) and use internal standards in bioassays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
